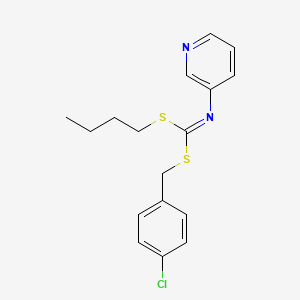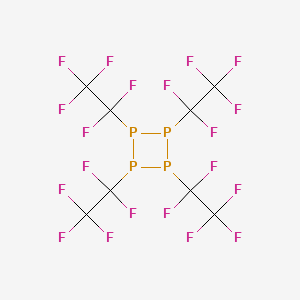
Tetraphosphetane, tetrakis(pentafluoroethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraphosphetane, tetrakis(pentafluoroethyl)- is a chemical compound with the formula C₈F₂₀P₄. It is known for its unique structure and properties, which make it an interesting subject of study in various fields of chemistry and industry .
Méthodes De Préparation
The synthesis of tetraphosphetane, tetrakis(pentafluoroethyl)- involves specific reaction conditions and reagents. One common method includes the reaction of phosphorus trichloride with pentafluoroethyl lithium in the presence of a solvent such as diethyl ether . The reaction typically requires controlled temperatures and inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up this process with additional purification steps to ensure the compound’s purity and stability .
Analyse Des Réactions Chimiques
Tetraphosphetane, tetrakis(pentafluoroethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or ozone, leading to the formation of oxidized phosphorus species.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phosphorus compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of organophosphorus compounds .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism by which tetraphosphetane, tetrakis(pentafluoroethyl)- exerts its effects involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes, including signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways involved are still under investigation, with ongoing research aimed at elucidating these mechanisms in greater detail .
Comparaison Avec Des Composés Similaires
Tetraphosphetane, tetrakis(pentafluoroethyl)- can be compared with other similar compounds, such as:
Tetrakis(pentafluoroethyl)aluminate: This compound has a similar structure but contains aluminum instead of phosphorus.
Tetrakis(trifluoromethyl)borate: Another similar compound, which contains boron and is known for its use as a weakly coordinating anion in catalysis and ionic liquids.
The uniqueness of tetraphosphetane, tetrakis(pentafluoroethyl)- lies in its phosphorus core and the specific properties imparted by the pentafluoroethyl groups. These properties make it particularly valuable in applications where stability, reactivity, and specific interactions with other molecules are required .
Propriétés
Numéro CAS |
35449-91-3 |
|---|---|
Formule moléculaire |
C8F20P4 |
Poids moléculaire |
599.95 g/mol |
Nom IUPAC |
1,2,3,4-tetrakis(1,1,2,2,2-pentafluoroethyl)tetraphosphetane |
InChI |
InChI=1S/C8F20P4/c9-1(10,11)5(21,22)29-30(6(23,24)2(12,13)14)32(8(27,28)4(18,19)20)31(29)7(25,26)3(15,16)17 |
Clé InChI |
CNHFMKKYQQSVMZ-UHFFFAOYSA-N |
SMILES canonique |
C(C(F)(F)P1P(P(P1C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F)(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[4-(chloromethyl)phenyl]methanone](/img/structure/B14676602.png)
![Methyl 7,7-dimethyl-5-nitrobicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate](/img/structure/B14676610.png)
![Ethyl 4-{4-[(1e)-3,3-dibutyltriaz-1-en-1-yl]phenyl}butanoate](/img/structure/B14676613.png)

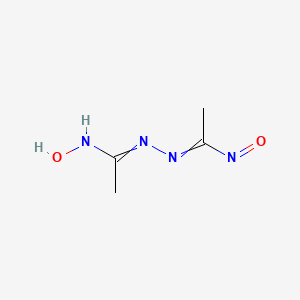
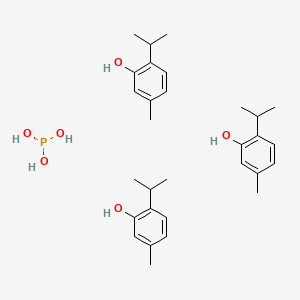

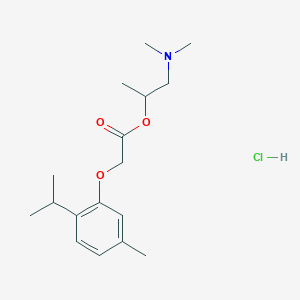
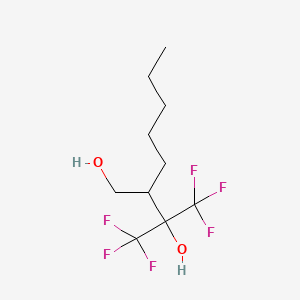
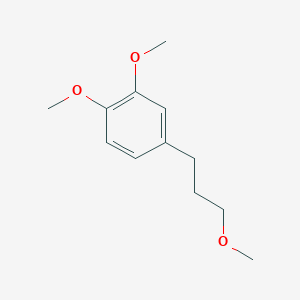
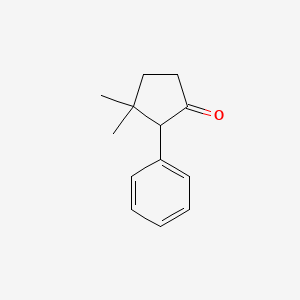
![1,2,3,4-Tetrachloro-7,7-dimethoxy-5-phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B14676671.png)

